molecular formula C10H13F2NO B6261830 3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol CAS No. 1019116-98-3

3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol

Cat. No.: B6261830
CAS No.: 1019116-98-3
M. Wt: 201.2
InChI Key:
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Description

3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol is an organic compound with the molecular formula C10H13F2NO It is characterized by the presence of an amino group, a hydroxyl group, and a difluorophenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol typically involves the reaction of 2,4-difluorobenzyl chloride with 3-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amino group. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid or sulfuric acid.

Major Products Formed

    Oxidation: Formation of 3-amino-2-[(2,4-difluorophenyl)methyl]propanal or 3-amino-2-[(2,4-difluorophenyl)methyl]propanone.

    Reduction: Formation of 3-amino-2-[(2,4-difluorophenyl)methyl]propylamine.

    Substitution: Formation of various substituted difluorophenyl derivatives.

Scientific Research Applications

3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The difluorophenyl group enhances its lipophilicity, allowing it to diffuse through cell membranes and reach intracellular targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

  • 3-amino-2,2-difluoropropan-1-ol
  • 2-amino-5-fluoro-3,4-dichlorobiphenyl

Uniqueness

3-amino-2-[(2,4-difluorophenyl)methyl]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, while the difluorophenyl group enhances its stability and lipophilicity compared to similar compounds.

Properties

CAS No.

1019116-98-3

Molecular Formula

C10H13F2NO

Molecular Weight

201.2

Purity

85

Origin of Product

United States

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